8-fluoro-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)quinoline
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Overview
Description
The molecule "8-fluoro-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)quinoline" belongs to a class of compounds that exhibit a broad range of biological activities. Research into such molecules is driven by their potential applications in various fields of chemistry and medicine. Although the specific molecule is not directly mentioned in the available literature, its structural components, such as quinoline, quinazoline, and piperazine rings, are well-studied for their diverse chemical properties and biological activities.
Synthesis Analysis
Synthetic approaches to quinoline and quinazoline derivatives have been extensively explored due to their significance in medicinal chemistry. A review by Charushin et al. (2014) covers the synthesis and application of fluoroquinolones, highlighting methods for structural modifications and their biological implications (Charushin, Nosova, Lipunova, & Chupakhin, 2014). Similarly, Mishra, Nair, and Baire (2022) discuss the use of propargylic alcohols in the synthesis of pyridines and quinolines, offering insight into novel strategies for constructing these heterocyclic systems (Mishra, Nair, & Baire, 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" is characterized by the presence of nitrogen-containing heterocyclic rings such as quinoline and piperazine. These structures are known for their ability to interact with various biological targets due to the presence of multiple functional groups that can be modified for specific applications. Vaskevych, Dekhtyar, and Vovk (2023) highlight the structural and electronic effects on the cyclization reactions of quinazolinones, emphasizing the significance of these molecules' scaffold in drug discovery (Vaskevych, Dekhtyar, & Vovk, 2023).
Chemical Reactions and Properties
Quinoline and its derivatives are known for their diverse chemical reactions and properties, including their role as corrosion inhibitors. Verma, Quraishi, and Ebenso (2020) review the use of quinoline derivatives in anticorrosive materials, highlighting their effectiveness due to the formation of stable chelating complexes with metallic surfaces (Verma, Quraishi, & Ebenso, 2020).
properties
IUPAC Name |
(8-fluoroquinolin-2-yl)-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-12-20-16(22-26-12)11-23-7-9-24(10-8-23)18(25)15-6-5-13-3-2-4-14(19)17(13)21-15/h2-6H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGKAOBDOHGHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCN(CC2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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